The boronic acid moiety (B(OH)2) in IPM-Pyr-B(OH)2•HCl can undergo Suzuki-Miyaura coupling reactions [1] with various aryl and vinyl halides. This allows for the introduction of diverse functional groups onto the pyridyl ring, potentially leading to novel drug candidates.
The isopropylamino group ((CH3)2CHNH2) in IPM-Pyr-B(OH)2•HCl can participate in hydrogen bonding with protein residues. This property makes IPM-Pyr-B(OH)2•HCl a potential scaffold for developing molecules that can disrupt specific PPIs, a promising strategy for therapeutic intervention in various diseases [2].
While there is no extensive published research specifically on IPM-Pyr-B(OH)2•HCl, it is a derivative of well-studied pyridine and boronic acid functionalities. Research on similar molecules can provide clues for potential applications of IPM-Pyr-B(OH)2•HCl. Here are some examples:
Pyridine derivatives have been explored for their potential as anticancer agents [3].
Aminomethyl pyridine derivatives containing a boronic acid moiety have been investigated for their antibacterial properties [4].
5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride, with the chemical formula CHBClNO and a molecular weight of 230.5 g/mol, is a boronic acid derivative that holds significant interest in chemical and biological research. This compound features a pyridine ring substituted with an isopropylamino group and a boronic acid moiety, which enhances its reactivity and potential applications in medicinal chemistry and materials science. It is primarily utilized in research settings, particularly for studies involving chemical synthesis and biological interactions.
This compound has several applications in both research and industrial settings:
Interaction studies involving 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride focus on its ability to bind to proteins and other biomolecules. The presence of the boronic acid moiety allows it to interact with diols, which can be significant in designing selective inhibitors or probes for biological research. These interactions can be characterized using techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy to elucidate binding affinities and kinetics.
Several compounds share structural similarities with 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methylpyridine-3-boronic acid | CHBNO | Lacks the isopropylamino group; simpler structure |
| 4-(Isopropylamino)-pyridine-3-boronic acid | CHBNO | Different substitution pattern; potential PPI disruptor |
| 2-(Isopropylamino)-pyridine-4-boronic acid | CHBNO | Similar functional groups; different position of substitutions |
The uniqueness of 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride lies in its specific combination of an isopropylamino substituent at the methyl position on the pyridine ring, which may enhance its biological activity compared to other derivatives that lack this feature or have different substituents .
The systematic IUPAC name 5-((isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride reflects its substituent arrangement:
Molecular formula: $$ \text{C}9\text{H}{16}\text{BClN}2\text{O}2 $$
Molecular weight: 230.50 g/mol.
Key structural features (Figure 1):
SMILES notation:
CC(C)NCc1cncc(B(O)O)c1.Cl Limited experimental data are available, but analogous pyridinylboronic acids exhibit:
| Property | Value/Description | Source |
|---|---|---|
| Melting point | Not reported | |
| Stability | Hygroscopic; store at -20°C | |
| pKa (boronic acid) | ~9 (typical for arylboronic acids) |
Boronic acids were first isolated in 1860 by Edward Frankland via oxidation of triethylborane. Modern methods include:
The late 20th century saw interest in pyridine-boronic acid hybrids for:
This compound’s synthesis likely emerged post-2000, aligning with advances in directed C-H borylation and protecting-group strategies.
Pyridinylboronic acids vary by substitution patterns (Table 1):